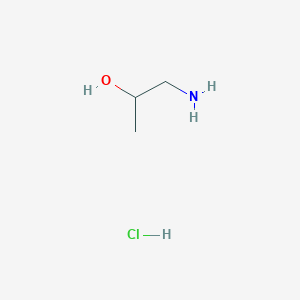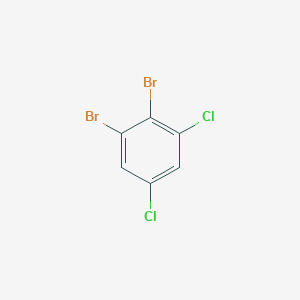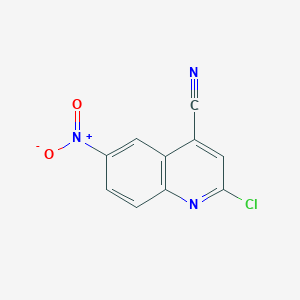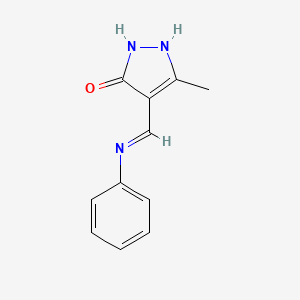![molecular formula C11H11NO2 B3033157 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- CAS No. 89651-28-5](/img/structure/B3033157.png)
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Übersicht
Beschreibung
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is a chemical compound known for its versatile applications in organic synthesis. It is often used as an intermediate in the synthesis of various biologically active molecules. The compound’s structure includes an isobenzofuranone core with a dimethylamino methylene group attached, which contributes to its reactivity and utility in chemical reactions.
Wirkmechanismus
Target of Action
The compound, also known as 3-(dimethylaminomethylidene)-2-benzofuran-1-one, is primarily used in the synthesis of several new pyridine and pyrazolo[3,4-b]pyridine derivatives . These derivatives possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, 6-Aminopyridine-2(1H)-thiones reacted with dimethylformamide-dimethylacetal (DMF-DMA) to give the corresponding 6-{[(N,N-dimethylamino)methylene]amino pyridine derivatives . The latter compounds then reacted with hydrazine hydrate to afford the 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in the synthesis of Aurora A kinase inhibitors . It also plays a role in amide bond formation reactions . Furthermore, it is used as a catalyst for selective acylation and a sequence of cyclization-oxidation-deselenation .
Pharmacokinetics
It is known that the compound is used in peptide synthesis , suggesting that it may be absorbed and distributed in the body to participate in peptide formation.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the synthesis of Aurora A kinase inhibitors, the compound may contribute to the inhibition of Aurora A kinase, a protein that plays a key role in cell division .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- typically involves the reaction of isobenzofuranone with dimethylamine in the presence of a suitable catalyst. One common method includes the use of transamination reactions, which are effective in creating aminomethylidene derivatives due to the presence of multiple reaction centers .
Industrial Production Methods
Industrial production of this compound often involves large-scale transamination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with the reaction temperature and pressure carefully regulated to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxymethylene-1(3H)-Isobenzofuranone: Similar in structure but with an ethoxy group instead of a dimethylamino group.
3-Aminomethylene-1(3H)-Isobenzofuranone: Contains an amino group, offering different reactivity and applications.
Uniqueness
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is unique due to its dimethylamino group, which provides distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new compounds and materials with specific properties .
Eigenschaften
IUPAC Name |
3-(dimethylaminomethylidene)-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPBMBBBVBDTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395141 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89651-28-5 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-](/img/structure/B3033091.png)




